molecular formula C8H8BrFO B1271244 1-(2-Bromoethoxy)-4-fluorobenzene CAS No. 332-48-9

1-(2-Bromoethoxy)-4-fluorobenzene

Cat. No.: B1271244
CAS No.: 332-48-9
M. Wt: 219.05 g/mol
InChI Key: JXSPKRUNMHMICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethoxy)-4-fluorobenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where a bromine atom is attached to an ethoxy group at the second position and a fluorine atom is attached to the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-fluorobenzene can be synthesized through the Williamson Ether Synthesis. This involves the reaction of 4-fluorophenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from 4-fluorophenol attacks the carbon atom of 2-bromoethanol, resulting in the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of solvents such as dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA) can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-(2-ethoxy)-4-fluorobenzene by removing the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of 1-(2-hydroxyethoxy)-4-fluorobenzene, 1-(2-cyanoethoxy)-4-fluorobenzene, or 1-(2-aminoethoxy)-4-fluorobenzene.

    Oxidation: Formation of 1-(2-bromoethoxy)-4-fluorobenzaldehyde or 1-(2-bromoethoxy)-4-fluorobenzoic acid.

    Reduction: Formation of 1-(2-ethoxy)-4-fluorobenzene.

Scientific Research Applications

1-(2-Bromoethoxy)-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-fluorobenzene involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, affecting the reactivity of the compound. The ethoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s behavior in different environments .

Comparison with Similar Compounds

1-(2-Bromoethoxy)-4-fluorobenzene can be compared with other similar compounds such as:

    1-(2-Bromoethoxy)-2-fluorobenzene: Similar structure but with the fluorine atom at the second position, affecting its reactivity and applications.

    1-(2-Bromoethoxy)-4-chlorobenzene: Chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    1-(2-Bromoethoxy)-4-methylbenzene: Methyl group instead of fluorine, resulting in different steric and electronic effects.

The uniqueness of this compound lies in the combination of the bromine, ethoxy, and fluorine groups, which impart specific reactivity and properties that are valuable in various chemical and industrial applications .

Properties

IUPAC Name

1-(2-bromoethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSPKRUNMHMICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366435
Record name 1-(2-bromoethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-48-9
Record name 1-(2-Bromoethoxy)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-bromoethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-(2-bromoethoxy)-4-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethoxy)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethoxy)-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Bromoethoxy)-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethoxy)-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethoxy)-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethoxy)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.